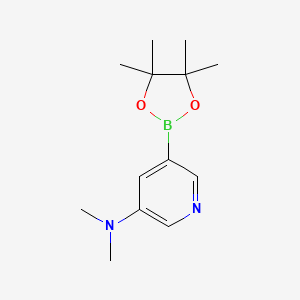

N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-amine

Descripción

N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine (CAS: 1036991-24-8) is a boronic ester derivative featuring a pyridine core substituted with a dimethylamino group at the 3-position and a pinacol boronate ester at the 5-position. Its molecular formula is C₁₃H₂₁BN₂O₂ (calculated molecular weight: 248.13 g/mol) . This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions due to the boronate ester’s reactivity with aryl halides under palladium catalysis, enabling the synthesis of biaryl structures . It is commercially available with a purity of ≥95% and is supplied in quantities ranging from 100 mg to 5 g .

The dimethylamino group enhances solubility in polar solvents (e.g., DCM, ethanol), while the pinacol boronate ester provides stability against hydrolysis, making it suitable for multi-step synthetic workflows . Its applications span medicinal chemistry (e.g., as a building block for kinase inhibitors ) and materials science.

Propiedades

IUPAC Name |

N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21BN2O2/c1-12(2)13(3,4)18-14(17-12)10-7-11(16(5)6)9-15-8-10/h7-9H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFUXOUTZAKECIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Mechanism and Optimization

The reaction typically utilizes 5-bromo-N,N-dimethylpyridin-3-amine as the starting material, which undergoes cross-coupling with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst. Key steps include oxidative addition of the aryl halide to Pd(0), transmetalation with the diboron reagent, and reductive elimination to yield the boronate product.

Optimization Parameters :

-

Catalyst : Pd(dppf)Cl₂ (1–5 mol%) demonstrates superior activity due to its ability to stabilize the palladium center during transmetalation.

-

Base : Potassium acetate (KOAc) is preferred for its mild basicity, which minimizes side reactions such as deboronation.

-

Solvent : Anhydrous 1,4-dioxane or tetrahydrofuran (THF) ensures solubility of both organic and inorganic reactants.

-

Temperature : Reactions proceed optimally at 80–100°C under nitrogen, achieving complete conversion within 12–24 hours.

Table 1: Representative Miyaura Borylation Conditions

| Starting Material | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 5-Bromo-N,N-dimethylpyridin-3-amine | Pd(dppf)Cl₂ (3) | KOAc | Dioxane | 90 | 18 | 82 |

| 5-Iodo-N,N-dimethylpyridin-3-amine | Pd(OAc)₂ (5) | NaOAc | THF | 80 | 24 | 75 |

Challenges and Mitigation Strategies

-

Competitive Debromination : Higher catalyst loadings (≥5 mol%) may lead to undesired debromination. Reducing Pd concentration to 1–2 mol% while extending reaction times mitigates this issue.

-

Moisture Sensitivity : Strict anhydrous conditions are critical, as water hydrolyzes B₂pin₂, reducing yields. Molecular sieves (4Å) are often added to scavenge trace moisture.

Multi-Step Synthesis from Pyridine Derivatives

Alternative routes involve constructing the pyridine ring with pre-installed boronate and dimethylamino groups. This method is advantageous when halopyridine precursors are unavailable.

Cyclocondensation Approaches

A three-step synthesis begins with 3-amino-5-boronic acid pinacol ester pyridine, which undergoes reductive amination with formaldehyde to install the dimethylamino group.

Key Steps :

-

Borylation : 5-Bromopyridin-3-amine is converted to its boronate ester via Miyaura borylation (yield: 78%).

-

Reductive Amination : The amine reacts with formaldehyde and sodium cyanoborohydride in methanol, yielding N,N-dimethyl-5-(pinacolboryl)pyridin-3-amine (yield: 65%).

Table 2: Multi-Step Synthesis Performance

| Step | Reagents | Conditions | Intermediate Yield (%) |

|---|---|---|---|

| Borylation | B₂pin₂, Pd(dppf)Cl₂, KOAc | Dioxane, 90°C, 18h | 78 |

| Reductive Amination | HCHO, NaBH₃CN, MeOH | RT, 12h | 65 |

Limitations

-

Low Overall Yield : Cumulative yields for multi-step sequences rarely exceed 50%, making this method less efficient than direct borylation.

-

Functional Group Compatibility : The boronate group may interfere with reductive amination, necessitating protective strategies.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura coupling offers a complementary route by conjugating boronate-containing fragments to pre-functionalized pyridines.

Fragment Coupling Strategy

In this approach, a boronic acid derivative is coupled with a halogenated pyridine bearing a dimethylamino group. For example, 3-dimethylaminophenylboronic acid pinacol ester reacts with 5-bromopyridine under standard Suzuki conditions.

Reaction Conditions :

Advantages Over Miyaura Borylation

-

Modularity : Enables late-stage diversification of the pyridine core.

-

Tolerance for Sensitive Groups : The dimethylamino group remains intact under mild coupling conditions.

Alternative Pathways Using Boron Reagents

Hydroboration of Pyridine Alkenes

Though less common, hydroboration of 5-alkenyl-N,N-dimethylpyridin-3-amine with pinacolborane (HBpin) offers a radical-based alternative. This method employs iron or nickel catalysts to achieve anti-Markovnikov addition of boron.

Table 3: Hydroboration Reaction Metrics

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Fe(acac)₃ | Toluene | 60 | 55 |

| NiCl₂ | Et₂O | 25 | 48 |

Limitations

-

Regioselectivity Issues : Competing Markovnikov addition reduces reproducibility.

-

Low Functional Group Tolerance : Sensitive to steric hindrance around the alkene.

Analytical Characterization and Quality Control

Successful synthesis requires rigorous characterization to confirm structural integrity and purity.

Spectroscopic Data

Análisis De Reacciones Químicas

Types of Reactions

N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-amine undergoes various chemical reactions, including:

Oxidation: The boron atom can be oxidized to form boronic acids or borate esters.

Reduction: The compound can be reduced to form borohydrides.

Substitution: The dioxaborolane ring can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Palladium catalysts, such as palladium acetate, in the presence of bases like potassium carbonate and ligands like triphenylphosphine.

Major Products

Oxidation: Boronic acids or borate esters.

Reduction: Borohydrides.

Substitution: Biaryl compounds or other substituted aromatic derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds containing boron atoms can exhibit anticancer properties. The incorporation of the dioxaborolane moiety in N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-amine enhances its ability to interact with biological targets involved in cancer progression. Studies have shown that such compounds can inhibit tumor growth and induce apoptosis in cancer cells .

Drug Delivery Systems

The compound's ability to form stable complexes with various drugs makes it a candidate for drug delivery systems. Its boron-containing structure can facilitate the transport of therapeutic agents across biological membranes, potentially improving the efficacy of treatments for diseases such as cancer and diabetes .

Organic Synthesis

Catalysis

this compound serves as an effective catalyst in various organic reactions. Its ability to activate substrates through coordination with transition metals allows for efficient coupling reactions such as Suzuki-Miyaura cross-coupling reactions. This application is particularly valuable in the synthesis of pharmaceuticals and agrochemicals where precise molecular architecture is required .

Boronic Acid Derivatives

As a boronic acid derivative, this compound can participate in the formation of C-C bonds through reactions with organohalides. This property is exploited in the synthesis of complex organic molecules and natural products .

Materials Science

Polymer Chemistry

The unique properties of this compound make it suitable for applications in polymer chemistry. It can be used as a monomer or additive to enhance the thermal stability and mechanical properties of polymers. The incorporation of boron into polymer matrices has been shown to improve flame retardancy and reduce toxicity during combustion .

Nanomaterials

Recent studies have explored the use of this compound in the development of nanomaterials. Its ability to form stable complexes with metal nanoparticles enhances their catalytic activity and stability under operational conditions. This application is particularly relevant in environmental remediation processes where metal nanoparticles are employed to degrade pollutants .

Summary Table of Applications

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Induces apoptosis; inhibits tumor growth |

| Drug delivery systems | Enhances transport across membranes | |

| Organic Synthesis | Catalysis | Efficient coupling reactions |

| Boronic acid derivatives | Facilitates C-C bond formation | |

| Materials Science | Polymer chemistry | Improves thermal stability and mechanical properties |

| Nanomaterials | Enhances catalytic activity |

Mecanismo De Acción

The mechanism of action of N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-amine involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating reactions such as cross-coupling and oxidation. The dimethylamino group enhances the compound’s solubility and reactivity, making it a versatile reagent in organic synthesis .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound belongs to a broader class of pyridine- and pyrimidine-based boronic esters , which differ in substitution patterns, ring systems, and functional groups. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Studies

Ring System Effects :

- Pyridine-based boronic esters (e.g., target compound) exhibit higher reactivity in cross-couplings compared to pyrimidine analogs (e.g., N-Ethyl-5-(...)pyrimidin-2-amine) due to reduced electron deficiency .

- Pyrimidine derivatives, however, show superior binding in enzyme inhibition assays (e.g., acetylcholinesterase) due to their ability to mimic purine bases .

Substituent Impact: Electron-donating groups (e.g., dimethylamino in the target compound) increase solubility and accelerate coupling rates by enhancing boronate electrophilicity . Electron-withdrawing groups (e.g., trifluoromethyl in 944401-57-4) reduce solubility but improve metabolic stability, making them suitable for in vivo applications . Halogen substituents (e.g., chloro in 1073354-96-7) enable post-coupling modifications via nucleophilic aromatic substitution .

Biological Activity :

- While the target compound lacks direct biological data, structurally similar compounds like N-(4-chlorophenyl)-5-(naphthalen-1-yl)-3-nitropyridin-2-amine (CAS: 3p in ) show acetylcholinesterase inhibition (IC₅₀ = 1.2 µM) , suggesting that boronate analogs could be optimized for neuropharmacological applications .

Synthetic Utility: The target compound’s dimethylamino group simplifies purification (via acid-base extraction) compared to tert-butyl carbamate-protected analogs (e.g., tert-butyl (5-boronatopyridin-3-yl)carbamate in ) .

Contradictions and Limitations

- Regioisomer Effects: The target’s C3-dimethylamino substitution (vs.

- Data Gaps: Limited in vivo or enzymatic data exist for boronate-containing pyridines, necessitating further studies to correlate structure with bioactivity.

Actividad Biológica

N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-amine (CAS No. 1006876-27-2) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, including its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a dimethylamino group and a boron-containing dioxaborolane moiety. Its molecular formula is , with a molecular weight of 249.12 g/mol. The presence of the dioxaborolane group is significant for its chemical reactivity and biological interactions.

Research indicates that compounds containing dioxaborolane structures can interact with various biological targets. The boron atom can form reversible covalent bonds with nucleophilic sites in proteins, potentially influencing enzyme activities and signaling pathways.

Potential Biological Activities

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties. For instance, it has been evaluated for its ability to inhibit specific kinases involved in cancer cell proliferation.

- Antimicrobial Properties : There is evidence indicating that similar compounds can possess antimicrobial activity against various pathogens. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

- Neuroprotective Effects : Some derivatives of pyridine-based compounds have shown promise in neuroprotection by modulating oxidative stress and inflammatory responses in neuronal cells.

Case Studies and Experimental Data

A variety of studies have explored the biological activity of related compounds:

In Vitro and In Vivo Studies

In vitro assays have demonstrated that this compound can inhibit specific target enzymes at low concentrations. For example:

- Enzymatic Assays : The compound showed significant inhibition of DYRK1A with an IC50 in the low nanomolar range.

- Cell Culture Studies : In BV2 microglial cells treated with lipopolysaccharides (LPS), the compound reduced pro-inflammatory cytokine production significantly.

Applications in Drug Development

The unique properties of this compound make it a candidate for further development in several therapeutic areas:

- Cancer Therapy : Targeting kinases involved in tumor growth.

- Infectious Diseases : Development of new antimicrobial agents.

- Neurodegenerative Disorders : Potential treatment for conditions characterized by oxidative stress and inflammation.

Q & A

Q. Q1. What are the standard synthetic routes for preparing N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine?

Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct borylation. Key steps include:

- Borylation: Reacting a halogenated pyridine precursor (e.g., 5-bromo-N,N-dimethylpyridin-3-amine) with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (K₂CO₃) in anhydrous THF at 80–100°C .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

- Characterization: Confirmed via ¹H/¹³C NMR (boron-coupled splitting in aromatic regions), IR (B-O stretching ~1350 cm⁻¹), and mass spectrometry (m/z 275.18 for [M+H]⁺) .

Advanced Synthesis Challenges

Q. Q2. How can researchers optimize yields when synthesizing air-sensitive boronic ester intermediates?

Methodological Answer: Air sensitivity of the dioxaborolane group necessitates:

- Inert Conditions: Use Schlenk lines or gloveboxes for reactions and workup. Solvents (THF, DMF) must be rigorously dried over molecular sieves .

- Catalyst Optimization: Replace Pd(PPh₃)₄ with air-stable Pd catalysts like Pd(OAc)₂ with SPhos ligand to reduce decomposition .

- Yield Tracking: Monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 3:1) and adjust stoichiometry (1.2–1.5 eq B₂Pin₂) to account for boron hydrolysis .

Basic Applications in Cross-Coupling Reactions

Q. Q3. What role does this compound play in Suzuki-Miyaura reactions?

Methodological Answer: The boronic ester moiety enables C–C bond formation with aryl/heteroaryl halides. Example protocol:

- Reaction Setup: Combine 1 eq boronic ester, 1.1 eq aryl bromide, 2 eq Na₂CO₃, and 5 mol% Pd(PPh₃)₄ in degassed DME/H₂O (4:1) at 80°C for 12h .

- Product Isolation: Extract with DCM, dry over MgSO₄, and purify via flash chromatography. Typical yields: 70–85% .

Advanced Mechanistic Insights

Q. Q4. How do electronic effects of the dimethylamino group influence reactivity in cross-coupling?

Methodological Answer: The electron-donating dimethylamino group at the pyridine 3-position:

- Activates the Boron Site: Enhances electrophilicity of the boron center, accelerating transmetallation in Suzuki reactions .

- Steric Considerations: The N,N-dimethyl group may hinder coupling with bulky substrates; mitigate using larger ligands (XPhos) or elevated temperatures (100°C) .

- Validation: Compare Hammett σ⁺ values (experimental vs. DFT-calculated) to quantify electronic contributions .

Stability & Storage

Q. Q5. What are the best practices for long-term storage of this compound?

Methodological Answer:

- Storage Conditions: Store at 2–8°C under inert gas (Ar/N₂) in amber vials to prevent hydrolysis/oxidation .

- Stability Monitoring: Perform periodic ¹H NMR checks (disappearance of ~δ 1.3 ppm pinacol methyl signals indicates decomposition) .

- Reconstitution: If precipitates form, re-dissolve in dry THF and filter through a 0.2 µm PTFE syringe filter .

Advanced Analytical Challenges

Q. Q6. How to resolve contradictory NMR data caused by dynamic boron-nitrogen interactions?

Methodological Answer:

- Variable Temperature (VT) NMR: Conduct experiments from –40°C to 25°C to slow exchange processes. Look for splitting of pyridine protons (δ 7.8–8.5 ppm) .

- 11B NMR: Confirm boron coordination (δ ~30 ppm for sp²-hybridized boron) and rule out trimeric boroxine formation (δ ~18 ppm) .

- DOSY NMR: Differentiate monomeric vs. aggregated species via diffusion coefficients .

Toxicity & Safety

Q. Q7. What safety precautions are critical when handling this compound?

Methodological Answer:

- Hazard Mitigation: Use PPE (nitrile gloves, goggles) due to H302 (harmful if swallowed) and H319 (eye irritation) .

- Spill Management: Absorb with vermiculite, neutralize with 10% aqueous NaOH, and dispose as hazardous waste .

- Inhalation Risk: Conduct reactions in fume hoods; monitor airborne particulates with OSHA-approved sensors .

Advanced Material Science Applications

Q. Q8. Can this compound be used to design luminescent metal-organic frameworks (MOFs)?

Methodological Answer:

- MOF Synthesis: Coordinate the pyridine N with Zn²+ or Cu²+ nodes. The boronic ester can anchor guest molecules (e.g., fluorophores) .

- Characterization: Use PXRD to confirm framework topology and photoluminescence spectroscopy (λex = 350 nm, λem = 450–600 nm) .

- Challenges: Boron hydrolysis in aqueous MOF synthesis requires anhydrous solvothermal methods (DMF, 120°C) .

Data Reproducibility

Q. Q9. How to address batch-to-batch variability in Suzuki reactions using this compound?

Methodological Answer:

- Source Traceability: Use Lot-tested boron reagents (e.g., B₂Pin₂ ≥98% purity by HPLC) .

- Reaction Monitoring: Employ in situ IR to track boronic ester consumption (C–B stretch ~1470 cm⁻¹) .

- Standardization: Pre-dry all reagents over P₂O₅ for 24h and validate via Karl Fischer titration (<50 ppm H₂O) .

Computational Modeling

Q. Q10. Which computational methods predict the compound’s reactivity in catalytic cycles?

Methodological Answer:

- DFT Calculations: Use Gaussian16 with B3LYP/6-311+G(d,p) to model transition states (e.g., transmetallation energy barriers) .

- Molecular Dynamics: Simulate solvent effects (THF vs. DMF) on Pd catalyst coordination using AMBER .

- Validation: Compare computed ¹H NMR shifts (GIAO method) with experimental data (MAE <0.1 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.